1-Benzylpyridin-2-imine
Description
Contextualization within the Imine Chemical Class
Imines are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgbyjus.com They are the nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen group. scienceinfo.commasterorganicchemistry.com This functional group is central to their reactivity, allowing them to participate in a wide array of chemical transformations. fiveable.me
The formation of imines typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comfiveable.me This reaction is often reversible and may require the removal of water to drive the equilibrium towards the imine product. scienceinfo.com Imines are generally basic compounds and can be hydrolyzed back to their corresponding amine and carbonyl precursors. scienceinfo.commasterorganicchemistry.com Their versatility makes them crucial intermediates in the synthesis of many nitrogen-containing organic compounds. fiveable.me
Significance of Pyridine-Containing Scaffolds in Chemical Research
Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental building block in chemistry. sarchemlabs.comnih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are essential in numerous applications ranging from pharmaceuticals to materials science. nih.gov The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, and its ability to coordinate with metal ions makes it a valuable component in catalysis. sarchemlabs.comnih.gov
The presence of a pyridine scaffold can enhance the water solubility of molecules, a desirable property in medicinal chemistry. nih.gov Furthermore, the aromatic nature of pyridine allows it to participate in various substitution reactions, making it a versatile platform for creating a diverse range of functional molecules. nih.gov The combination of these properties makes pyridine and its derivatives, such as 1-Benzylpyridin-2-imine, highly significant in modern chemical research. researchgate.netsciencepg.com
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyridin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9,13H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGYLFXAFJYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Benzylpyridin 2 Imine
Fundamental Imine Reaction Pathways
Imines, including 1-benzylpyridin-2-imine, are characterized by a carbon-nitrogen double bond, which is the locus of their reactivity. They participate in a variety of reactions, most notably nucleophilic additions and hydrolysis.
Nucleophilic Addition Mechanisms
The formation of imines is a reversible process that begins with the nucleophilic addition of a primary amine to a carbonyl group. libretexts.org This reaction is catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The general mechanism for imine formation proceeds through several steps:
Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon. fiveable.me
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. lumenlearning.com
The pH of the reaction medium is a critical factor, with the maximum rate of imine formation typically observed around a pH of 4-5. libretexts.orglibretexts.org At lower pH, the amine reactant is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.orglumenlearning.com
Nucleophilic addition reactions to the C=N double bond of imines are also fundamental. For instance, the benzylation of N-tosyl and N-tert-butanesulfinyl imines using benzylboronic acid pinacol (B44631) ester has been reported, proceeding through nucleophilic addition to the imine carbon. nih.gov While specific studies on this compound are limited, its imine functionality suggests it would undergo similar nucleophilic additions. The development of stable precursors that generate imines in situ has expanded the scope of these reactions, allowing for the addition of a variety of nucleophiles. nih.govrepec.org
Hydrolysis and Reversibility of Imine Formation
Imine formation is a reversible reaction. libretexts.orgmasterorganicchemistry.comfiveable.me Imines can be hydrolyzed back to their parent aldehyde or ketone and primary amine, typically under acidic conditions with an excess of water. masterorganicchemistry.comlumenlearning.comchemistrysteps.com The mechanism of imine hydrolysis is essentially the reverse of its formation. chemistrysteps.com
The process is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to attack by water. chemistrysteps.comvaia.com This is followed by a series of proton transfers and the eventual elimination of the amine to regenerate the carbonyl compound. chemistrysteps.commasterorganicchemistry.com The presence of a pyridine (B92270) ring, as in this compound, can influence the hydrolysis. Studies on related compounds have shown that the pyridine nitrogen can play a role in palladium-catalyzed imine hydrolysis by coordinating to the metal center, which increases the polarity of the C=N bond and facilitates hydrolysis. mdpi.com The hydrolysis of N-salicylidene-2-aminopyridine has been studied in the presence of copper(II) ions, demonstrating that metal chelation can catalyze the hydrolysis of the imine linkage. researchgate.net
Tautomerism and Isomerization Processes
Tautomerism is a key feature of imine chemistry, influencing their reactivity and the products formed in their reactions.
Imine-Enamine Equilibrium and Its Mechanistic Role
Imines that have an α-hydrogen can exist in equilibrium with their tautomeric enamine form. numberanalytics.com This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. youtube.com The equilibrium position is influenced by several factors, including electronic and steric effects of substituents, as well as the solvent and temperature. numberanalytics.com
The mechanism of interconversion between imine and enamine tautomers typically proceeds through a stepwise acid- or base-catalyzed pathway, rather than a concerted intramolecular proton transfer. youtube.comrsc.org The enamine tautomer can act as a nucleophile in various reactions, such as aldol (B89426) and Michael additions. numberanalytics.com The ability to control the imine-enamine equilibrium is therefore crucial for directing the outcome of these synthetic transformations. numberanalytics.com In biological systems, this tautomerism is exploited by enzymes like Class I aldolases, where an enamine intermediate formed from a substrate and a lysine (B10760008) residue acts as a nucleophile to form new carbon-carbon bonds. youtube.com For 2- and 4-phenacylquinolines, the isomerization to their enaminone tautomers occurs via stepwise acid- or base-catalyzed 1,3 or 1,5 carbon-nitrogen hydrogen shifts. rsc.org A study on the imine-enamine equilibrium of 2- and 4-benzylpyridines revealed a direct correlation between the calculated equilibrium constants and the yields of ketone products in copper-catalyzed oxidation reactions. researchgate.net
Oxidation Reactions
The imine functional group and the adjacent C-H bonds in this compound are susceptible to oxidation under various conditions.
Catalytic Oxidations (e.g., C-H Aerobic Oxidation)
The selective oxidation of amines to imines is an important transformation in organic synthesis. Aerobic oxidation, using molecular oxygen as the oxidant, is a particularly "green" and attractive method. rsc.orgnih.gov Various catalytic systems have been developed for the aerobic oxidation of amines to imines, including those based on cobalt, gold, and copper. nih.govnih.govqut.edu.au
For benzylic amines, the oxidation can proceed to the corresponding imine with high selectivity. researchgate.net For example, a water-soluble cobalt complex has been shown to effectively catalyze the aerobic oxidation of various primary amines, including benzylamine (B48309), to their corresponding imines in high yields under mild conditions. nih.gov Similarly, a binary system of Au/C and CuO has been used for the green oxidation of benzylamines to imines under atmospheric oxygen. nih.gov Photocatalysis using TiO2 in water has also been employed for the selective aerobic oxidation of benzylic amines to imines. nih.gov
The oxidation of the benzylic methylene (B1212753) group in compounds related to this compound, such as 2-benzylpyridine (B1664053), has been studied. Copper-catalyzed aerobic oxidation of the methylene group of aryl(di)azinylmethanes leads to the corresponding ketones. researchgate.net A postulated mechanism for the oxidation of 2-benzylpyridine involves the formation of an intermediate that undergoes oxidation. researchgate.net
The oxidation of imines themselves can also lead to valuable products. For instance, the catalytic oxidation of imines to nitrones has been achieved using methyltrioxorhenium (MTO) as a catalyst and urea (B33335) hydrogen peroxide as the oxidant. acs.org
Formation of N-Oxides from Benzylpyridines
The conversion of benzylpyridines to their N-oxide analogues is a crucial step that unlocks a wide range of synthetic possibilities. The N-oxide is typically synthesized through the direct oxidation of the pyridine nitrogen atom. This transformation is generally achieved using oxidizing agents commonly employed for the N-oxidation of heteroaromatic amines. chem-station.com
Common methods for the N-oxidation of pyridines include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid or catalyst. nih.gov For instance, the oxidation of pyridines can be carried out with hydrogen peroxide in acetic acid or using reagents like urea-hydrogen peroxide (UHP), often in the presence of a metal catalyst such as methyltrioxorhenium (MTO). chem-station.com The formation of the N-oxide introduces a highly polar N⁺-O⁻ dative bond, which significantly alters the electronic properties of the molecule. thieme-connect.de This electronic perturbation is key to the subsequent reactivity, including the rearrangements and functionalization reactions discussed below. The N-oxide of this compound is more accurately described as 2-benzylpyridine 1-oxide, which exists in equilibrium with its tautomers.
Rearrangement Reactions (e.g., Sigmatropic Rearrangements of N-Oxides)
The N-oxides of 2-benzylpyridines are known to undergo rearrangement reactions, most notably the Boekelheide rearrangement, which is a type of uantwerpen.beuantwerpen.be-sigmatropic shift. lookchem.comchemtube3d.com This reaction provides an effective route to synthesize valuable phenyl-2-pyridylmethanol derivatives.
The process is initiated by the acylation of the oxygen atom of the 2-benzylpyridine N-oxide with an acylating agent, such as an acyl chloride. lookchem.com This acylation step forms a reactive intermediate. In the presence of a base, a proton is abstracted from the benzylic carbon, leading to the formation of an enamine-like species. This intermediate then rapidly undergoes an in situ uantwerpen.beuantwerpen.be-sigmatropic rearrangement. lookchem.comresearchgate.net The rearrangement proceeds through a six-membered cyclic transition state, resulting in the formation of an O-acylated phenyl-2-pyridylmethanol product. lookchem.comchemtube3d.com
Research has demonstrated that this tandem acylation and rearrangement sequence is efficient for a variety of substituted 2-benzylpyridine N-oxides, proceeding under mild conditions with moderate to excellent yields. lookchem.com The choice of solvent and base is critical for optimizing the reaction yield, with dichloromethane (B109758) (DCM) and pyridine often being the preferred options. lookchem.com
Table 1: Boekelheide Rearrangement of 2-Benzylpyridine N-oxide with Acetyl Chloride lookchem.com
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Et3N | DCM | rt | 75 |
| 2 | DIPEA | DCM | rt | 63 |
| 3 | Pyridine | Toluene | rt | 80 |
| 4 | Pyridine | DCM | rt | 92 |
| 5 | Pyridine | THF | rt | 85 |
| 6 | Pyridine | CH3CN | rt | 88 |
Functionalization of Pyridine and Benzyl (B1604629) Moieties
The N-oxide functionality is instrumental in activating both the benzyl group and the pyridine ring for various C-H functionalization and substitution reactions.
Functionalization of the Benzyl Moiety
The N-oxide group significantly increases the acidity of the α-protons on the benzyl substituent. rsc.orgrsc.org This enhanced acidity allows the 2-benzylpyridine N-oxide to act as a pronucleophile in base-catalyzed reactions. For example, it has been successfully employed in direct enantioselective Mannich-type reactions with N-Boc imines, catalyzed by a chiral organosuperbase. rsc.orgrsc.org Control experiments have confirmed that both the N-oxide moiety and the phenyl group are essential to enhance the acidity of the α-position, facilitating deprotonation by the catalyst to initiate the reaction. rsc.org
Table 2: Enantioselective Mannich-Type Reaction of 2-Benzylpyridine N-oxide researchgate.net
| Catalyst | Solvent | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, % syn) |
|---|---|---|---|---|
| (M)-1∙HCl | Toluene | 95 | 91:9 | 67 |
| (M)-1∙HBF4 | Toluene | 95 | 89:11 | 88 |
| (M)-1∙HPF6 | Toluene | 99 | 91:9 | 91 |
| (M)-1∙HNTf2 | Toluene | 99 | 91:9 | 91 |
Furthermore, the benzyl group can be directly oxidized at the methylene position. A copper-catalyzed aerobic oxidation of benzylpyridine N-oxides has been reported to produce the corresponding benzoylpyridine N-oxides. uantwerpen.be The N-oxide moiety acts as a built-in activator for this benzylic methylene oxidation, often proceeding without the need for additives that are typically required for the oxidation of the parent benzylpyridines. uantwerpen.beresearchgate.net
Functionalization of the Pyridine Moiety
The presence of the N-oxide group also facilitates the functionalization of the pyridine ring itself. The N-oxide activates the C2 and C6 positions toward nucleophilic attack and the C4 position toward both nucleophilic and electrophilic attack. uantwerpen.beyoutube.com This reactivity has been demonstrated in the post-functionalization of 2-benzoylpyridine (B47108) N-oxides, which are the products of the benzylic oxidation mentioned previously. A variety of efficient C-C, C-N, C-O, and C-Cl bond-forming reactions have been performed on the pyridine ring of these substrates. uantwerpen.be
Table 3: Post-Functionalization of 2-Benzoylpyridine N-oxide uantwerpen.be
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Boekelheide Rearrangement | Trifluoroacetic anhydride | Pyridinone derivative | 68 |
| Amination | Ts2O, t-butylamine; then TFA | 2-Amino-6-benzoylpyridine | 67 |
| Cyanation | TMSCN, Me2NCOCl | 2-Benzoyl-6-cyanopyridine | 79 |
| Chlorination | POCl3 | 2-Benzoyl-6-chloropyridine | 47 |
| Arylation | p-tolyl bromide, Pd-catalyst | 2-Benzoyl-6-(p-tolyl)pyridine | 59 |
Derivatives and Structural Modifications of 1 Benzylpyridin 2 Imine
Design Principles for Pyridine-Imine Analogues
The design of analogues based on the pyridine-imine core is a key strategy in fields like catalysis and materials science. acs.org These ligands are prized for their modular nature, which allows for systematic adjustments to their properties. acs.org Key design principles often revolve around:
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups to the pyridine (B92270) ring or the imine's aryl substituent can significantly alter the ligand's electronic properties. nih.gov This, in turn, influences the stability and reactivity of metal complexes formed with these ligands.
Steric Control: The size and shape of the substituents on the pyridine-imine framework can be modified to control the coordination environment around a metal center. wikipedia.org This steric hindrance can impact catalytic activity and selectivity.
Scaffold Hopping: In some cases, the core pyridine structure itself can be replaced by other heterocyclic systems to explore new chemical space and properties. acs.org
The synthesis of a wide array of substituted pyridine analogues is often a crucial first step in these design strategies. nih.govnih.gov
Impact of Substituent Effects on Chemical Behavior
The introduction of different functional groups onto the 1-benzylpyridin-2-imine scaffold has a profound impact on its chemical behavior. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The electronic nature of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and the imine nitrogen. wikipedia.orgrsc.org Electron-donating groups increase the electron density on the nitrogen atoms, enhancing their ability to coordinate to metal ions. Conversely, electron-withdrawing groups decrease the electron density, which can be useful for stabilizing metal centers in higher oxidation states. nih.gov
Steric Effects: The size of the substituents can influence the geometry of the molecule and its complexes. rsc.org Bulky groups can create a more crowded environment around a metal center, which can be leveraged to control the selectivity of catalytic reactions. wikipedia.org
The interplay of these electronic and steric effects is a critical consideration in the design of pyridine-imine ligands for specific applications. rsc.org
Strategies for Incorporation into Hybrid Molecular Architectures
The pyridine-imine unit can be incorporated into larger, more complex molecular structures to create materials with novel properties. This can be achieved through several strategies:
Dendrimers: Pyridine-imine units can be attached to the periphery of dendrimers, creating multimetallic assemblies with potential applications in catalysis and medicine. mdpi.com
Pincer Ligands: By appending additional coordinating groups to the pyridine-imine scaffold, tridentate "pincer" ligands can be created. nih.govwikipedia.org These ligands form highly stable complexes with a variety of metals.
Hybrid Materials: Pyridine-imine complexes can be integrated into larger systems, such as polymers or metal-organic frameworks, to create hybrid materials with combined properties.
The ability to functionalize the pyridine-imine core allows for its versatile incorporation into a wide range of molecular architectures. nih.gov
Synthesis of Substituted Pyridyl-Imine Scaffolds
A variety of synthetic methods are available for the preparation of substituted pyridyl-imine scaffolds. A common and straightforward approach involves the condensation reaction between a substituted 2-aminopyridine (B139424) and a substituted benzaldehyde. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| Substituted 2-Aminopyridine | Substituted Benzaldehyde | Substituted Pyridyl-Imine |
This reaction is often carried out under mild conditions and can be used to generate a diverse library of pyridyl-imine compounds with different substitution patterns. researchgate.net The synthesis of the precursor substituted anilines can also be achieved through various methods, including imine condensation followed by isoaromatization. nih.gov More complex, multi-component reactions have also been developed for the efficient synthesis of highly substituted pyridine and benzimidazole (B57391) frameworks. nih.govnih.gov
Catalytic Applications of 1 Benzylpyridin 2 Imine and Its Metal Complexes
Role as Organocatalysts (e.g., Brønsted Base Catalysis)
As organocatalysts, pyridin-2-imine derivatives can function as Brønsted bases. The nitrogen atom of the imine group can act as a proton acceptor, activating substrate molecules. This basicity is crucial for reactions that proceed via deprotonation of a pronucleophile.
A notable example involves the use of 2-benzylpyridine (B1664053) N-oxides, a closely related class of compounds, as pronucleophiles in enantioselective direct Mannich-type reactions. nih.govnih.gov While the acidity of the α-protons on the benzyl (B1604629) group is typically low, a powerful chiral organosuperbase, such as bis(guanidino)iminophosphorane, can facilitate deprotonation. nih.gov This initiates the catalytic cycle, enabling the addition to N-Boc imines with good yields and high stereoselectivity. nih.gov Control experiments have highlighted that the N-oxide moiety plays a critical role in achieving high stereoselectivity in these Brønsted base-catalyzed reactions. nih.gov
The general principle of Brønsted base catalysis involves the deprotonation of a carbon acid to form a reactive nucleophile, which then attacks an electrophile. ru.nl The catalyst is regenerated in the process. In the context of 1-benzylpyridin-2-imine, the imine nitrogen could play a similar role to the bases used in these transformations, promoting reactions by generating nucleophilic species. The development of inert octahedral metal complexes as scaffolds for chiral Brønsted base catalysts further illustrates the merging of organocatalysis and transition metal catalysis, a concept applicable to metal complexes of this compound. nih.gov
Metal-Catalyzed Organic Transformations
The true versatility of this compound is revealed when it is used as a ligand in transition metal catalysis. The bidentate N,N-coordination of the pyridine (B92270) and imine nitrogen atoms allows for the formation of stable metal chelates that can catalyze a wide range of organic transformations. mdpi.comnih.gov These metal complexes are pivotal in polymerization, coupling reactions, and C-H activation processes. nih.govnih.gov
Metal complexes of imine-containing ligands have shown significant activity in polymerization reactions. For instance, nickel complexes featuring bis(N-acylated imidazolin-2-imine) ligands are effective catalysts for the copolymerization of norbornene with methyl acrylate. rsc.org This highlights the potential of low-cost nickel catalysts with imine-based ligands in producing functionalized polyolefins. rsc.org
In the context of methyl methacrylate (B99206) (MMA) polymerization, proton transfer anionic polymerization (PTAP) offers a method for controlling both molecular weight and tacticity. nih.gov This process often utilizes a catalytic amount of a base, such as a potassium base, along with an organic initiator containing an acidic C-H proton. nih.gov Given the acidity of the benzylic protons in this compound, its metal complexes could potentially be adapted for such polymerization systems, acting as both the catalytic species and influencing the stereochemical outcome of the polymer. The use of various ligands, like 18-crown-6 (B118740) or chiral bis(oxazoline)s, has been shown to produce syndiotactic or isotactic-rich poly(MMA), respectively, demonstrating that ligand design is key to controlling the polymer's properties. nih.gov
The structural motif of this compound makes its metal complexes suitable catalysts for various coupling and addition reactions. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the functionalization of C-S bonds in aryl and benzyl methyl sulfides, enabling the formation of new carbon-carbon bonds. rsc.org
Furthermore, metal complexes of ligands structurally similar to this compound have been successfully employed in asymmetric addition reactions. Copper(II) complexes of substituted 5-benzyl-2-(pyridine-2-yl)imidazolidine-4-ones are effective catalysts for the asymmetric Henry reaction (nitroaldol reaction), producing chiral nitroaldols with high enantioselectivity. researchgate.net Catalytic asymmetric imine-imine cross-coupling has also been achieved using organocatalysts, providing a direct route to chiral vicinal diamines from simple imine precursors. nih.govnih.gov This demonstrates the broad potential for imine-based catalysts and ligands in facilitating complex bond-forming reactions.
Direct C-H functionalization is a powerful tool in organic synthesis, and imine groups are excellent directing groups for such transformations. Rhodium(I)-catalyzed oxidative [3+2] cycloaddition of benzylamine (B48309) derivatives with maleimides proceeds via imine-directed activation of a benzylic C(sp³)-H bond. nih.gov This process, which can be performed as a one-pot, three-component reaction, relies on the formation of a zwitterionic intermediate following the C-H activation step. nih.gov The imine moiety in this compound could similarly direct a coordinated metal center to activate the benzylic C-H bond, opening pathways for various functionalization reactions.
Metal-free approaches to benzylic C-H activation have also been explored, often utilizing a strong base to deprotonate the acidic C-H bond. nih.gov Additionally, copper or iron catalysts with molecular oxygen can be used to oxidize the methylene (B1212753) group of 2-benzylpyridine derivatives to form the corresponding ketone, demonstrating a direct C-H oxidation pathway. researchgate.net
Asymmetric Catalysis (e.g., Enantioselective Mannich-Type Reactions)
The synthesis of chiral molecules is of paramount importance, and this compound and its analogs are promising candidates for asymmetric catalysis. The Mannich reaction, which forms a new C-C bond adjacent to a nitrogen atom, is a key method for producing chiral β-amino ketones and acids. ru.nl
A significant breakthrough in this area involves the enantioselective direct Mannich-type reaction of 2-benzylpyridine N-oxides. nih.govnih.gov By using a chiral bis(guanidino)iminophosphorane as a strong Brønsted base catalyst, researchers were able to deprotonate the weakly acidic benzyl position and achieve highly diastereo- and enantioselective addition to N-Boc imines. nih.gov The reaction demonstrates good generality with respect to both the pyridine N-oxide and the imine component. nih.gov
Below is a table summarizing the results for the asymmetric Mannich-type reaction between various 2-benzylpyridine N-oxides and an N-Boc imine, catalyzed by a chiral organosuperbase. nih.gov
| Entry | 2-Benzylpyridine N-oxide | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 1 | Unsubstituted | 95 | 95:5 | 95 |
| 2 | p-Methyl substituted | >99 | 95:5 | 95 |
| 3 | m-Methyl substituted | 97 | 94:6 | 94 |
| 4 | o-Methyl substituted | 42 | 92:8 | 84 |
Data sourced from a study on enantioselective direct Mannich-type reactions. nih.gov
This type of asymmetric organocatalysis provides a powerful strategy for constructing stereogenic centers at the less acidic α-position of azaarene derivatives, which are common motifs in pharmaceuticals and natural products. nih.gov The development of bifunctional organic catalysts has also enabled highly enantioselective Mannich reactions with in situ generation of imines, broadening the scope of accessible chiral amines and β-amino acids. organic-chemistry.org
Computational Studies and Theoretical Investigations
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intricate details of chemical reactions.
DFT calculations are a cornerstone for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. For instance, in reactions analogous to those involving 1-benzylpyridin-2-imine, such as the Rh(II)/guanidine-catalyzed asymmetric N–H bond insertion of benzophenone (B1666685) imines, DFT has been used to show that the reaction proceeds through the formation of a C–N bond followed by an enantioselective H-shift. rsc.org These computational models can clarify complex catalytic cycles, revealing the roles of catalysts and intermediates. researchgate.netresearchgate.netnih.gov By calculating the energies of various points along a reaction pathway, researchers can determine the rate-determining step and understand how different catalysts or reaction conditions might influence the outcome. rsc.orgresearchgate.netresearchgate.net
Pyridin-2-imine derivatives can exist in a state of equilibrium between two tautomeric forms: the imine form and the enamine form. Computational studies can predict the relative stabilities and free energy differences between these tautomers. researchgate.netrsc.org For the parent 2-hydroxypyridine/2-pyridone system, high-level calculations predict an energy difference that aligns well with experimental values. rsc.org A direct correlation has been found between the calculated imine-enamine tautomerization equilibrium constants and the yields of ketones produced in the copper-catalyzed oxidation of benzylpyridines, demonstrating the predictive power of these calculations. researchgate.net
| Tautomer Pair | Method | Predicted ΔE (kJ/mol) | Experimental ΔE (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-hydroxypyridine / 2-pyridone | QCISD(T)/TZV2P | 2.9 | 2.9 ± 0.5 | rsc.org |
| pyridine-2-thiol / pyridine-2-thione | QCISD(T)/TZV2P | 15.2 | 9.9 ± 0.5 | rsc.org |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for confirming the structures of newly synthesized compounds. nih.gov Methods like time-dependent density functional theory (TD-DFT) can calculate electronic absorption spectra (UV-Vis), while DFT can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For a related compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, DFT calculations of vibrational wavenumbers, absorption wavelengths, and chemical shifts showed excellent agreement with experimental results. nih.gov These theoretical predictions serve as a valuable tool for validating experimental assignments and interpreting complex spectra.
The ability of this compound to act as a ligand and coordinate to metal centers is fundamental to its application in coordination chemistry. Computational methods can quantify this donor ability. rsc.orgrsc.org Parameters such as methyl cation affinities (MCA) and the energies of frontier molecular orbitals (like the HOMO) can be calculated to gauge σ-donor strength. rsc.org For related electron-rich pyridines, computational and experimental methods have shown that N-heterocyclic imine substituents significantly enhance the donor properties of the pyridine (B92270) ring, making them stronger donors than aminopyridines. rsc.orgrsc.orgresearchgate.net
| Compound | Parameter | Calculated Value | Reference |
|---|---|---|---|
| Pyridine with N-heterocyclic imine substituent | Methyl Cation Affinity (MCA) | Data specific to this compound not available, but generally higher than aminopyridines | rsc.org |
| 4-Dimethylaminopyridine (DMAP) | Methyl Cation Affinity (MCA) | Lower than pyridines with N-heterocyclic imine substituents | rsc.org |
Structure-Activity/Property Relationship Modeling
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or physical properties. mdpi.comnih.govnih.gov For series of related compounds, such as 9-(pyridin-2'-yl)-aminoacridines, QSAR equations have been developed which indicate that specific electronic features, like the presence of electron-withdrawing groups, can enhance desired activities. mdpi.comnih.gov While specific SAR models for this compound are not detailed, studies on broader classes of pyridine derivatives show that the presence and position of certain functional groups can enhance antiproliferative activity. nih.gov These models are crucial for the rational design of new molecules with optimized properties, guiding synthetic efforts toward more potent and effective compounds. acs.org
Molecular Modeling of Coordination Complexes
Molecular modeling, including DFT, is extensively used to investigate the three-dimensional structures, bonding, and electronic properties of metal complexes formed with ligands like this compound. nih.govresearchgate.netresearchgate.net These calculations can accurately predict geometric parameters such as bond lengths and angles, which often show good agreement with data from X-ray crystallography. mdpi.comrsc.org For example, in a palladium(II) complex with an imine oxime ligand, DFT calculations provided bond lengths that differed only slightly from experimental values. mdpi.com Furthermore, modeling can elucidate the nature of metal-ligand bonding and analyze the electronic structure of the complex, which is key to understanding its stability, reactivity, and potential applications in areas like catalysis. mdpi.commdpi.comacs.org
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-Benzylpyridin-2-imine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of pyridin-2-imine derivatives, the proton of the imine group (CH=N) typically appears as a singlet in the downfield region, generally between δ 8.4 and 9.5 ppm. scirp.orgresearchgate.netrsc.org The exact chemical shift is influenced by the substituents on both the pyridine (B92270) and benzyl (B1604629) rings. The protons of the pyridine ring and the benzyl ring will exhibit characteristic signals in the aromatic region (approximately δ 7.0-8.7 ppm). nih.govchemicalbook.com The methylene (B1212753) (-CH₂-) protons of the benzyl group are expected to produce a singlet at around δ 4.8 ppm. rsc.org For instance, in related N-benzylbenzaldimine compounds, the imine proton resonates at δ 8.41 ppm and the benzylic protons appear at δ 4.84 ppm. rsc.org The coupling patterns and integration of these signals allow for the unambiguous assignment of each proton in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atom of the imine group (C=N) is particularly diagnostic, with its resonance typically found in the range of δ 160-170 ppm. scirp.orgresearchgate.netnih.gov For example, studies on related pyridine-imines show the C=N carbon signal at approximately δ 162.00 to 164.97 ppm. scirp.orgresearchgate.net The carbons of the pyridine and benzene (B151609) rings will appear in the aromatic region of the spectrum, typically between δ 120 and 155 ppm. nih.gov The methylene carbon of the benzyl group is expected to resonate further upfield.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Imine Proton (N=CH) | 8.4 - 9.5 | - | scirp.orgresearchgate.netrsc.org |
| Imine Carbon (C=N) | - | 160 - 170 | scirp.orgresearchgate.netnih.gov |
| Aromatic Protons (Ar-H) | 7.0 - 8.7 | - | nih.govchemicalbook.com |
| Aromatic Carbons (Ar-C) | - | 120 - 155 | nih.gov |
| Benzylic Protons (-CH₂-) | ~4.8 | - | rsc.org |
| Benzylic Carbon (-CH₂-) | - | ~63 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of this compound. The calculated monoisotopic mass of this compound (C₁₂H₁₂N₂) is 184.1000 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For related benzyl imines, fragmentation often involves cleavage of the C-N bond and benzylic C-C bonds. The analysis of these fragment ions helps to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂ |
| Calculated Monoisotopic Mass | 184.1000 Da |
| Expected Molecular Ion (M⁺) Peak (m/z) | 184.1000 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected absorption bands include:
C=N Stretch: A strong absorption band characteristic of the imine group is expected in the region of 1600-1650 cm⁻¹. researchgate.net In some synthesized imine compounds, this band appears around 1600 cm⁻¹. researchgate.net
Aromatic C-H Stretch: Absorption bands for the stretching vibrations of C-H bonds in the pyridine and benzene rings are typically observed just above 3000 cm⁻¹, usually in the range of 3000-3100 cm⁻¹. researchgate.netvscht.cz
Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂-) group are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. researchgate.net
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.netvscht.cz
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C=N Stretch (Imine) | 1600 - 1650 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.netvscht.cz |
| Aliphatic C-H Stretch | 2850 - 2960 | researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 | researchgate.netvscht.cz |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods such as cyclic voltammetry (CV) are used to investigate the redox properties of this compound. This technique can determine the potentials at which the compound is oxidized or reduced. The imine functionality and the aromatic rings are potential redox-active sites. Studies on related compounds like iminobibenzyl show an oxidation wave corresponding to a one-electron process. psu.edu The electrochemical behavior of this compound would likely involve the nitrogen atoms and the π-electron systems of the aromatic rings. The CV would reveal whether the redox processes are reversible or irreversible, providing insight into the stability of the resulting radical ions or other electrochemically generated species. psu.edu The exact redox potentials would be dependent on the solvent and electrolyte used in the experiment.
Broader Research Perspectives and Future Directions
Design of Novel Pyridine-Imine Scaffolds for Advanced Materials
The inherent ability of the pyridine (B92270) and imine nitrogen atoms to coordinate with metals makes the 1-Benzylpyridin-2-imine scaffold an excellent building block for advanced materials. Future work is focused on designing and synthesizing novel polymers, dendrimers, and covalent organic frameworks (COFs) with unique photophysical, electronic, and mechanical properties.
A significant research direction involves post-synthetic modification of these materials. For example, a recent study demonstrated a strategy to enhance the hydrolytic stability and proton conductivity of a pyridine-imine-based COF. nih.gov By modifying the framework through amide formation and subsequent pyridine N-oxidation, researchers significantly improved water affinity and boosted proton conductivity, highlighting a general approach to tune pore chemistry for high-performance applications. nih.gov
Another area of exploration is the development of dendritic structures functionalized with pyridine-imine ligands for applications in materials science and beyond. mdpi.com The modular nature of dendrimer synthesis allows for precise control over the number and location of pyridine-imine units, which can be used to create materials with tunable properties, such as metallo-drugs with potent antitumor activity. mdpi.com
Table 1: Research Directions in Pyridine-Imine Based Materials
| Research Area | Goal | Potential Applications |
| Covalent Organic Frameworks (COFs) | Enhance stability and functionality through post-synthetic modification. nih.gov | Proton conduction membranes, gas storage, heterogeneous catalysis. |
| Dendritic Polymers | Create highly branched, functional macromolecules with pyridine-imine end-groups. mdpi.com | Drug delivery systems, nanoscale catalysts, light-harvesting materials. |
| Supramolecular Assemblies | Utilize non-covalent interactions to build complex, ordered structures. | Sensors, molecular switches, self-healing materials. |
Exploration of Undiscovered Reaction Pathways and Synthetic Methodologies
While the condensation of an amine and a carbonyl compound is the classic route to imines, researchers are actively exploring novel synthetic methodologies. ontosight.airesearchgate.net Future investigations will likely focus on discovering new catalytic systems and reaction pathways that offer greater efficiency, selectivity, and access to a wider range of functionalized derivatives.
Development of Sustainable and Green Chemistry Approaches in Synthesis
A major thrust in modern chemistry is the adoption of sustainable practices, and the synthesis of pyridine-imines is no exception. unibo.itmdpi.com Future research will increasingly prioritize the development of green synthetic routes that minimize environmental impact. This involves a multi-pronged approach encompassing solvent choice, energy input, and catalyst selection.
Key strategies include:
Green Solvents: Utilizing water as a reaction medium, which is not only environmentally benign but can also play a beneficial role in certain imine syntheses. researchgate.net
Solvent-Free Conditions: Employing techniques like mechanochemical grinding, which eliminates the need for bulk solvents altogether, reducing waste and often leading to higher yields in shorter reaction times. researchgate.netmdpi.com
Alternative Energy Sources: Using microwave irradiation as an energy source can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Benign Catalysts: Developing reactions that use environmentally friendly solid supports or catalysts, such as alumina, silica, or reusable metal catalysts, which can be easily separated from the reaction mixture and recycled. researchgate.net
The overarching goal is to integrate the 12 principles of green chemistry into the entire lifecycle of this compound and its derivatives, from synthesis to application. unibo.it
Advanced Ligand Design for Enhanced Catalytic Performance
The role of this compound and its analogues as ligands in homogeneous catalysis is a cornerstone of their utility. Future research is intensely focused on advanced ligand design to create metal complexes with superior catalytic activity, selectivity, and stability. bohrium.com By rationally modifying the steric and electronic properties of the pyridine-imine scaffold, catalysts can be fine-tuned for specific transformations. bohrium.comresearchgate.net
Table 2: Strategies for Advanced Ligand Design and Catalytic Impact
| Design Strategy | Modification Example | Desired Catalytic Enhancement |
| Steric Tuning | Introduction of bulky substituents near the metal coordination site. researchgate.net | Increased selectivity (e.g., regioselectivity, enantioselectivity), suppression of side reactions. |
| Electronic Tuning | Incorporation of electron-donating or electron-withdrawing groups on the aromatic rings. | Modulation of the metal center's reactivity, stabilization of catalytic intermediates. |
| Hemilability | Designing ligands where one donor arm can reversibly bind and dissociate from the metal center. nih.gov | Creation of an open coordination site during the catalytic cycle to facilitate substrate binding. |
| Chirality | Synthesis of ligands from chiral precursors (e.g., l-menthone). nih.gov | Development of catalysts for asymmetric synthesis, producing one enantiomer of a chiral product. |
The rational design of these next-generation ligands will be increasingly driven by computational modeling, allowing for the in-silico screening of potential candidates before their synthesis, thereby accelerating the discovery of highly effective catalysts. bohrium.com
Applications in Biomimetic Systems and Chemical Biology Research
The structural motif of pyridine-imines bears a resemblance to components of natural biological systems, such as coenzymes and the active sites of metalloenzymes. rsc.orgscribd.com This similarity makes them attractive candidates for the development of biomimetic systems and tools for chemical biology.
Future directions in this area include:
Metalloenzyme Mimics: Designing metal complexes of this compound derivatives that can replicate the function of natural enzymes. mdpi.com These synthetic mimics can be used to study enzymatic reaction mechanisms and to develop robust, artificial enzymes for industrial catalysis.
Bioactive Agents: Exploring the therapeutic potential of pyridine-imine compounds and their metal complexes. Research has shown that dendritic pyridine-imine copper complexes can exhibit potent antitumor activity against cancerous cell lines, opening a pathway for the development of novel metallo-drugs. mdpi.com
Probes and Sensors: Functionalizing the pyridine-imine scaffold with fluorescent reporters or other tags to create molecular probes for bioimaging or for sensing specific ions or molecules within a biological context. The pyridine nucleus is a common feature in many FDA-approved drugs and bioactive molecules, suggesting that its incorporation into new structures is a promising strategy for drug discovery. rsc.org
This research bridges the gap between synthetic coordination chemistry and biology, offering powerful new tools to both understand and manipulate biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzylpyridin-2-imine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and benzylamine precursors. For example, benzyl halides or benzyl alcohols can react with pyridin-2-imines under basic conditions. Key parameters include temperature control (e.g., reflux in anhydrous solvents like THF or DMF) and stoichiometric ratios of reagents. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
- Optimization : Adjusting pH (e.g., using triethylamine as a base) and employing catalysts like palladium or copper complexes can enhance selectivity. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal side-product formation .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imine bond (δ ~8-10 ppm for aromatic protons) and benzyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies C=N stretching (~1600-1650 cm⁻¹) .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. For purity assessment, High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic addition reactions?
- Mechanistic Insights : The electron-deficient imine group facilitates nucleophilic attacks, but steric hindrance from the benzyl substituent can reduce reaction rates. Kinetic studies using stopped-flow techniques or in-situ NMR can track intermediate formation. For example, Grignard reagent additions may require low temperatures (−78°C) to stabilize reactive intermediates .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity, guiding experimental design .
Q. What strategies address contradictions in spectroscopic data or unexpected byproduct formation during synthesis?
- Troubleshooting : If NMR signals suggest impurities, employ alternative purification methods like preparative HPLC. For unexpected byproducts (e.g., oxidation products), conduct mass spectrometry fragmentation analysis or X-ray crystallography to identify structures .
- Case Study : In one study, a byproduct arising from imine tautomerization was resolved by adjusting solvent polarity (e.g., switching from DMSO to chloroform) to favor the desired tautomer .
Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in biological assays?
- Experimental Design : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess their binding affinity to target proteins via surface plasmon resonance (SPR) or fluorescence polarization assays. Dose-response curves (IC₅₀ values) quantify potency .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy calculations. Cross-validate results with in vitro enzymatic inhibition assays .
Methodological Challenges
Q. What are the limitations of current computational models in predicting the stability of this compound under physiological conditions?
- Challenges : Most models underestimate solvation effects or degradation pathways (e.g., hydrolysis). Molecular dynamics (MD) simulations with explicit water molecules improve accuracy but require high computational resources .
- Validation : Compare simulated degradation profiles with experimental stability studies in buffer solutions (pH 7.4, 37°C) analyzed via LC-MS .
Q. How can researchers mitigate hazards when handling this compound in laboratory settings?
- Safety Protocols : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
